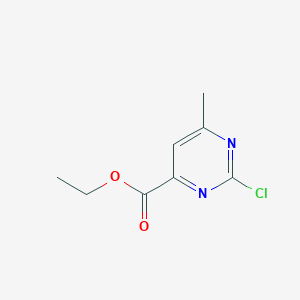

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-6-methylpyrimidine-4-carboxylate typically involves the chlorination of 2,4-dichloro-6-methylpyrimidine followed by esterification. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with ethanol in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .

Comparaison Avec Des Composés Similaires

2,4-Dichloro-6-methylpyrimidine: This compound is structurally similar but lacks the ester group, making it less versatile in certain applications.

Methyl 2-chloro-6-methylpyridine-4-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring, which can affect its chemical reactivity and biological activity.

4-Chloro-6-ethyl-2-methylpyrimidine: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

Uniqueness: Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group enhances its solubility and makes it a valuable intermediate in organic synthesis .

Activité Biologique

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal and pharmaceutical research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Chloro group at the 2-position

- Methyl group at the 6-position

- Ethyl ester group at the 4-position

This structural configuration enhances its reactivity and binding affinity towards biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

- Inhibition of Inflammatory Mediators : Research indicates that this compound can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting anti-inflammatory properties.

- Neuroprotective Effects : It has been shown to reduce the expression of apoptosis markers such as cleaved caspase-3 in human neuronal cells, indicating potential neuroprotective effects.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways critical for cellular function.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of several bacterial strains. For example, it has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.

- Antifungal Activity : The compound also displays antifungal properties, making it a candidate for developing antifungal agents. Its efficacy against various fungi has been documented in several studies.

- Antiviral and Anticancer Properties : Preliminary research suggests potential antiviral and anticancer activities, although more extensive studies are required to confirm these effects and elucidate mechanisms.

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated inhibition of NO and TNF-α production in microglia cells; reduced apoptosis markers in neuronal cells. | |

| Exhibited antibacterial activity against S. aureus and E. coli; potential for use in antimicrobial drug development. | |

| Showed antifungal activity against various strains; implications for agricultural applications in developing fungicides. |

Applications in Scientific Research

The versatility of this compound extends beyond its biological activities:

- Pharmaceutical Development : It serves as an intermediate in synthesizing more complex pyrimidine derivatives used in drug development.

- Agricultural Chemistry : The compound's antimicrobial properties make it useful in developing agrochemicals such as fungicides and herbicides.

- Biochemical Research : It is utilized in studying enzyme inhibitors and receptor antagonists, contributing to understanding various biological pathways.

Propriétés

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 | |

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265328-14-1 | |

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.